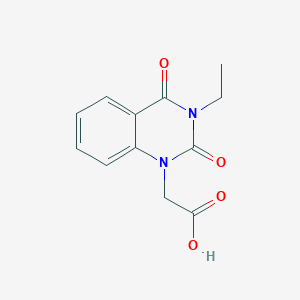
2-(3-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3-Ethyl-2,4-dioxoquinazolin-1-yl)acetic acid” is a derivative of quinazoline, a class of nitrogen-containing heterocyclic compounds . Quinazoline derivatives have drawn considerable attention due to their diverse biological properties and applications in pharmaceutical chemistry . They are reported for various biological activities such as anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .
Synthesis Analysis
The synthesis of quinazoline derivatives involves several steps. For instance, a series of compounds similar to “2-(3-Ethyl-2,4-dioxoquinazolin-1-yl)acetic acid” was synthesized in four steps starting from the reaction between 1-methylquinazoline-2,4 (1H,3H)-dione and ethyl chloroacetate to yield the ethyl acetate derivative . This ester was then hydrolyzed to the corresponding carboxylic acid derivative that was utilized to couple several amino acids, getting the final designed compounds .Molecular Structure Analysis
The molecular structure of “2-(3-Ethyl-2,4-dioxoquinazolin-1-yl)acetic acid” can be analyzed using various spectroscopic techniques . These techniques can identify the main spectral features of the molecule, such as the presence of specific functional groups .Chemical Reactions Analysis
Quinazoline derivatives, including “2-(3-Ethyl-2,4-dioxoquinazolin-1-yl)acetic acid”, can participate in various chemical reactions. For instance, two regioisomer series, 2-(3-ethyl-4(3H)-quinazolinone-2-ylmercaptoacetylhydrazono)-3-alkyl/3-aryl-5-methyl-4-thiazolidinones and 2-arylimino-3-(3-ethyl-4(3H)-quinazolinone-2-yl mercaptoacetylamino)-5-methyl-4-thiazolidinones, were reported for their anticonvulsant activity .科学的研究の応用
Anticonvulsant Activity
2-(3-Ethyl-2,4-dioxoquinazolin-1-yl)acetic acid has been explored as a key intermediate in the synthesis of new derivatives with potential anticonvulsant properties. A novel synthesis approach for this compound led to the development of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-R-acetamides, showing promising results in docking studies and in vivo anticonvulsant activity in mice without impairing motor coordination. This suggests a potential pathway for the development of new anticonvulsant medications (El Kayal et al., 2019).
Antimicrobial Activity
Research on 2-(3-Ethyl-2,4-dioxoquinazolin-1-yl)acetic acid derivatives has shown antimicrobial potential. The synthesis and characterization of new quinazolines derived from this compound demonstrated significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents. This avenue of research could lead to the development of new treatments for microbial infections (Desai et al., 2007).
Aldose Reductase Inhibition
N-substituted tetrahydro-2,4-dioxoquinazolin-1-yl acetic acids, which can be synthesized from 2-(3-Ethyl-2,4-dioxoquinazolin-1-yl)acetic acid, have been evaluated for their aldose reductase inhibitory activity. This is significant for the treatment of diabetic complications, suggesting that derivatives of this compound could be beneficial in managing such conditions (Rakowitz et al., 2007).
Analgesic and Anti-inflammatory Activities
The compound has also been a precursor in the synthesis of quinazolinyl acetamides, which have been tested for analgesic and anti-inflammatory activities. Some derivatives showed potent activities, potentially offering a new class of pain relief and anti-inflammatory drugs (Alagarsamy et al., 2015).
作用機序
Target of Action
The primary target of 2-(3-ethyl-2,4-dioxoquinazolin-1-yl)acetic acid is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family .
Mode of Action
The compound acts as an inhibitor of PARP-1 . PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Biochemical Pathways
The compound affects the DNA repair pathway by inhibiting PARP-1 . This compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Pharmacokinetics
Most of the synthesized compounds related to it were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The compound shows promising activity where it emerged as a potent PARP-1 inhibitor . It also exhibits high cytotoxicity against MCF-7 and HCT116 human cancer cell lines .
特性
IUPAC Name |
2-(3-ethyl-2,4-dioxoquinazolin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-2-13-11(17)8-5-3-4-6-9(8)14(12(13)18)7-10(15)16/h3-6H,2,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRDYIPEZAWAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(diethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2815431.png)
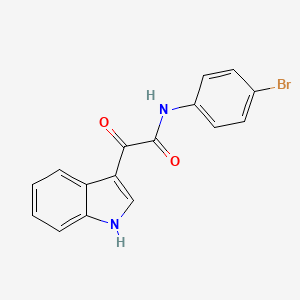
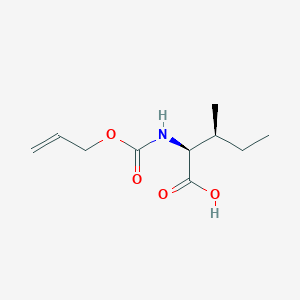
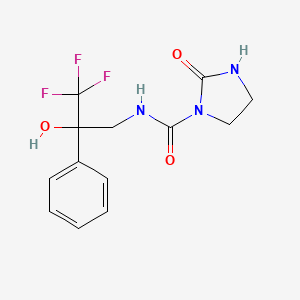
![2-(4-ethoxyphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/no-structure.png)
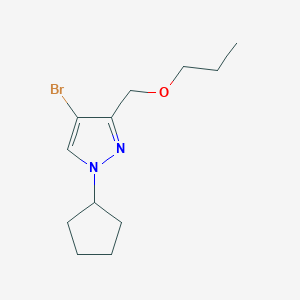
![N-(4-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2815437.png)

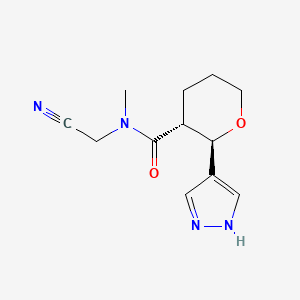

![N-(3,4-dimethoxyphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2815448.png)
